Product packaging for 1-Oxa-3,8-diazaspiro[4.5]decane(Cat. No.:)

1-Oxa-3,8-diazaspiro[4.5]decane

Cat. No.: B13984655
M. Wt: 142.20 g/mol
InChI Key: POIQNNXFZFULGW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Oxa-3,8-diazaspiro[4.5]decane is a privileged spirocyclic chemical scaffold of significant value in medicinal chemistry and pharmaceutical R&D. Its rigid, three-dimensional structure provides a versatile core for designing novel bioactive molecules, making it a key intermediate in the synthesis of potential therapeutic agents. Research highlights its application in developing novel chitin synthase inhibitors. Derivatives of this diazaspirodecanone scaffold have demonstrated promising in vitro and in vivo antifungal activity, positioning them as potential leads for new antifungal agents . Furthermore, this spirocyclic system is a key component in potent, selective, and orally bioavailable inhibitors of the Mediator complex-associated kinases CDK8 and CDK19, which are implicated in cancers such as colorectal cancer and melanoma . Historically, this scaffold has also been explored in the synthesis of compounds with alpha-adrenergic blocking activity for antihypertensive research . The structural elegance of the this compound framework, featuring both nitrogen and oxygen heteroatoms within a constrained ring system, offers multiple synthetic handles for further functionalization. This allows researchers to efficiently explore novel chemical space and optimize pharmacological properties. This product is intended for research purposes only and is strictly not for diagnostic, therapeutic, or any other human or veterinary use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H14N2O B13984655 1-Oxa-3,8-diazaspiro[4.5]decane

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C7H14N2O

Molecular Weight

142.20 g/mol

IUPAC Name

1-oxa-3,8-diazaspiro[4.5]decane

InChI

InChI=1S/C7H14N2O/c1-3-8-4-2-7(1)5-9-6-10-7/h8-9H,1-6H2

InChI Key

POIQNNXFZFULGW-UHFFFAOYSA-N

Canonical SMILES

C1CNCCC12CNCO2

Origin of Product

United States

Synthetic Methodologies for 1 Oxa 3,8 Diazaspiro 4.5 Decane and Its Analogues

Retrosynthetic Strategies for the 1-Oxa-3,8-diazaspiro[4.5]decane Core

A retrosynthetic analysis of the this compound core reveals several logical bond disconnections that pave the way for diverse synthetic strategies. The spirocyclic nature of the molecule, with a quaternary carbon atom shared by the piperidine (B6355638) and oxazolidinone rings, is the key structural feature to address.

One common retrosynthetic approach involves the disconnection of the C-N and C-O bonds of the oxazolidinone ring. This leads back to a key intermediate: a 4-amino-4-(hydroxymethyl)piperidine derivative. This intermediate can be further simplified by disconnecting the piperidine ring, suggesting starting materials such as a suitably protected piperidone.

Another viable strategy focuses on the formation of the piperidine ring as the final key step. In this scenario, the oxazolidinone-containing fragment is constructed first and then subjected to a cyclization reaction to form the six-membered nitrogen-containing ring. This approach often involves an intramolecular reaction of a precursor bearing both the oxazolidinone and a reactive chain suitable for piperidine ring closure.

A third retrosynthetic pathway considers the simultaneous or sequential formation of both rings through multicomponent reactions. This convergent approach aims to assemble the spirocyclic core from simpler, readily available starting materials in a single synthetic operation, offering a more efficient route to the target molecule.

Classical Synthetic Routes to the this compound Scaffold

Intermolecular Cyclization Approaches

Intermolecular cyclization strategies for the synthesis of the this compound scaffold typically involve the reaction of a pre-functionalized piperidine derivative with a C1 synthon to form the oxazolidinone ring. A notable example is the reaction of 1-benzyl-4-hydroxy-4-aminomethylpiperidine with ethyl carbonate in the presence of a base like sodium methylate. numberanalytics.com This reaction proceeds via an initial N-acylation followed by an intramolecular cyclization to yield the desired 1-oxa-3,8-diazaspiro[4.5]decan-2-one.

The key starting material, the substituted piperidine, can be prepared from the corresponding 4-piperidone. For instance, the addition of trimethylsilyl (B98337) cyanide to a 4-pyridone derivative can lead to the formation of a cyanohydrin, which can then be reduced and further manipulated to introduce the aminomethyl and hydroxyl groups at the 4-position.

Intramolecular Cyclization Cascades

Intramolecular cyclization cascades offer an elegant and efficient way to construct the this compound core. These reactions often involve a precursor that is strategically designed to undergo a ring-closing reaction to form either the piperidine or the oxazolidinone ring. For instance, a linear substrate containing an oxazolidinone moiety and a tethered electrophilic or nucleophilic group can be induced to cyclize, forming the piperidine ring.

While direct examples for the this compound are not extensively reported, analogous strategies have been successfully employed for the synthesis of other spiropiperidines. These include radical-mediated cyclizations of linear amino-aldehydes catalyzed by cobalt(II) complexes and intramolecular Buchwald-Hartwig N-arylation of bicyclic hydrazines to access spiro[indoline-2,3′-piperidines]. fiveable.menih.gov These methods highlight the potential of intramolecular cyclizations in constructing complex spirocyclic systems.

Multicomponent Reaction Strategies for Spiro Formation

Multicomponent reactions (MCRs) have emerged as powerful tools in organic synthesis, allowing for the construction of complex molecules from simple starting materials in a single step. While a specific MCR for the direct synthesis of this compound is not prominently featured in the literature, the general principles of MCRs have been applied to the synthesis of various spiroheterocycles.

For example, three-component reactions of isatin, a secondary amino acid, and a dipolarophile can lead to the stereoselective synthesis of spiro-oxindole pyrrolidines. nih.gov This type of reaction, involving the in situ generation of an azomethine ylide followed by a [3+2] cycloaddition, demonstrates the potential of MCRs in constructing spirocyclic systems with high efficiency and stereocontrol. The development of a similar MCR strategy for the synthesis of the this compound core remains an attractive area for future research.

Strategic Use of Protecting Groups in this compound Synthesis

The synthesis of the this compound scaffold often requires the use of protecting groups to mask reactive functional groups and ensure the desired reaction outcome. The choice of protecting groups is crucial and depends on their stability under various reaction conditions and the ease of their removal.

Nitrogen Protection: The secondary amine of the piperidine ring and the nitrogen of the oxazolidinone are often protected to prevent unwanted side reactions. Common protecting groups for amines include the benzyloxycarbonyl (Cbz) and tert-butyloxycarbonyl (Boc) groups. The Cbz group is typically removed by hydrogenolysis, while the Boc group is cleaved under acidic conditions. fiveable.me This orthogonality allows for the selective deprotection of one nitrogen atom in the presence of the other. For instance, the piperidine nitrogen can be protected with a benzyl (B1604629) group, which can be removed at a later stage via hydrogenolysis. numberanalytics.com

Hydroxyl Group Protection: If the synthesis starts from a precursor with a free hydroxyl group, it may need to be protected to prevent its interference in subsequent reactions. Silyl ethers, such as tert-butyldimethylsilyl (TBS) ethers, are commonly used for this purpose and can be removed with fluoride (B91410) reagents.

The strategic selection and manipulation of these protecting groups are essential for the successful synthesis of the target spirocycle and its derivatives.

Stereoselective Synthesis of Enantiopure this compound Derivatives

The development of stereoselective methods for the synthesis of enantiopure this compound derivatives is of great importance, as the biological activity of chiral molecules is often dependent on their absolute configuration. The spirocyclic nature of the molecule presents a significant stereochemical challenge.

One approach to achieve stereoselectivity is through the use of chiral starting materials. For instance, starting from an enantiopure piperidine derivative would lead to the formation of an enantiomerically enriched spirocycle.

Another powerful strategy is the use of asymmetric catalysis. Organocatalysis has emerged as a particularly effective tool for the enantioselective synthesis of spirocyclic compounds. For example, the asymmetric synthesis of spiro-oxindole piperidine derivatives has been achieved through an organocatalytic Michael/aza-Henry/hemiaminalization cascade reaction. rsc.org This approach utilizes a chiral catalyst to control the stereochemical outcome of the reaction, leading to the formation of the desired enantiomer with high selectivity.

Furthermore, diastereoselective approaches can be employed, where the stereochemistry of one part of the molecule directs the formation of a new stereocenter. For example, the diastereoselective synthesis of dearomatic 2-oxa-7-azaspiro[4.5]decane derivatives has been achieved through a gold and palladium relay catalytic tandem cyclization. scilit.com While not directly applied to the target compound, these methods provide a conceptual framework for the development of stereoselective syntheses of this compound derivatives.

Chiral Auxiliary-Mediated Asymmetric Synthesis

The use of chiral auxiliaries is a well-established strategy for controlling stereochemistry. In this approach, a chiral molecule is temporarily incorporated into the substrate to direct a diastereoselective transformation. While specific examples for the direct synthesis of this compound using this method are not extensively documented in publicly available literature, the principle can be applied to key intermediates. For instance, the asymmetric synthesis of substituted piperidines, a core component of the spirocycle, can be achieved using chiral auxiliaries. These chiral piperidines can then be elaborated to form the final spirocyclic product.

A notable example in a related system involves the use of camphor-derived chiral auxiliaries in diastereoselective alkylation and Diels-Alder reactions to create enantiomerically pure building blocks. This highlights the potential of using readily available and recoverable chiral auxiliaries to construct the necessary stereocenters before the final spirocyclization step.

Asymmetric Organocatalysis in Spiro Compound Formation

Asymmetric organocatalysis has emerged as a powerful tool in organic synthesis, offering a green and metal-free alternative for the construction of complex chiral molecules. greyhoundchrom.com This methodology has been successfully applied to the synthesis of various spirocyclic compounds, including those with diazaspiro skeletons.

One prominent strategy involves the use of chiral bifunctional catalysts, such as those derived from cinchona alkaloids or squaramides, to activate the substrates and control the stereochemical outcome of the reaction. For instance, an organocatalytic formal [3+3]-cycloaddition has been developed to access 2,3-diazaspiro[4.5]deca-3,6-dien-1-ones with high enantioselectivities. researchgate.net This domino Michael/aldol reaction sequence, driven by in situ isoaromatization and dearomatization steps, demonstrates the power of organocatalysis in constructing complex spirocyclic frameworks from simple precursors. researchgate.net

In a similar vein, the asymmetric synthesis of spirooxindoles, which share structural similarities with the target scaffold, has been achieved through organocatalytic multicomponent cascade reactions. rsc.org These reactions often utilize chiral phosphoric acids, amines, or bifunctional thioureas to create multiple stereocenters with high precision. rsc.org For example, a squaramide-catalyzed asymmetric N,O-acetalization/aza-Michael addition domino reaction has been employed to construct pyrazolinone-embedded spirooxazolidines, showcasing the versatility of this approach. uva.es

Metal-Catalyzed Asymmetric Cycloadditions

Transition metal catalysis provides a versatile platform for the construction of spirocyclic systems through various cycloaddition reactions. While specific applications to this compound are emerging, related transformations highlight the potential of this approach.

A key strategy involves the metal-catalyzed oxidative cyclization of suitable precursors. For example, a series of novel 1-oxa-4-azaspiro[4.5]deca-6,9-diene-3,8-dione derivatives have been synthesized via a metal-catalyzed intramolecular oxidative cyclization. nih.gov In this key step, catalysts such as copper(I) tetra(acetonitrile) perchlorate (B79767) and rhodium(II) acetate (B1210297) were found to be effective in promoting the formation of the spirocyclic core. nih.gov The choice of metal catalyst can be crucial for both yield and selectivity.

Furthermore, relay catalysis involving multiple metals has been shown to be effective in constructing complex spirocycles. A diastereoselective gold and palladium relay catalytic tandem cyclization of enynamides with vinyl benzoxazinanones has been developed to produce dearomatic 2-oxa-7-azaspiro[4.5]decane derivatives. scilit.com This method efficiently constructs the spiro[4.5]decane skeleton with good yields and high diastereoselectivities. scilit.com

Enzymatic Resolution and Biocatalytic Approaches

Biocatalysis offers a highly selective and environmentally benign route to enantiomerically pure compounds. nih.gov Enzymes can be employed for the kinetic resolution of racemic mixtures or for the asymmetric synthesis of chiral molecules from prochiral substrates.

Biocatalytic Desymmetrization: This powerful strategy involves the enzymatic modification of a prochiral or meso compound to generate a chiral product. The enzymatic desymmetrization of prochiral diesters, anhydrides, and diols is a well-established method for producing enantiomerically pure compounds with yields approaching 100%. researchgate.net

Enzymatic Spiroketal Formation: Nature utilizes enzymes to construct complex spiroketal-containing natural products with high precision. For example, the formation of the bisbenzannulated envirobiotechjournals.comresearchgate.net-spiroketal pharmacophore in the rubromycin family of polyketides is catalyzed by a suite of flavoenzymes through an intricate oxidative rearrangement. nih.govethz.ch This process involves the breaking and forming of multiple carbon-carbon bonds, demonstrating the remarkable catalytic power of enzymes in spirocycle synthesis. nih.govethz.ch The study of such natural biosynthetic pathways can provide inspiration for the development of novel biocatalytic methods for the synthesis of designed spirocycles like this compound.

Modern and Sustainable Synthetic Approaches

In line with the growing demand for environmentally friendly chemical processes, modern synthetic strategies for this compound focus on the principles of green chemistry and the implementation of advanced manufacturing technologies.

Green Chemistry Principles in Scaffold Synthesis

Green chemistry aims to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. nih.govunigoa.ac.in Key principles applicable to the synthesis of spiro heterocycles include the use of environmentally benign solvents (like water), catalyst-free conditions, and energy-efficient reaction methods such as microwave irradiation or mechanochemical grinding. envirobiotechjournals.comutrgv.edu

For instance, the use of iodine as a catalyst in solvent-free conditions under microwave irradiation has been reported for the regioselective synthesis of various spiro heterobicyclic rings. nih.gov This approach offers excellent yields and adheres to green chemistry principles by avoiding hazardous solvents and reducing energy consumption. Multicomponent reactions, which combine three or more reactants in a single step to form a complex product, are also a hallmark of green synthesis as they reduce the number of synthetic steps and waste generation. rsc.org

Flow Chemistry and Continuous Processing Techniques

Flow chemistry, where reactions are performed in a continuously flowing stream rather than in a batch-wise fashion, offers numerous advantages for the synthesis of chemical compounds, including improved safety, scalability, and efficiency. The precise control over reaction parameters such as temperature, pressure, and reaction time in a flow reactor can lead to higher yields and purities.

While specific flow synthesis protocols for this compound are not yet widely reported, the application of flow chemistry to the synthesis of other complex spirocyclic natural products has been demonstrated. For example, the total synthesis of spirodienal A and the preparation of spirangien A methyl ester have been achieved using a series of novel flow-through processes. This approach highlights the potential of flow chemistry to accelerate the synthesis of complex molecular architectures. The continuous processing of hazardous intermediates, such as diazo and diazonium compounds, in flow reactors significantly enhances the safety of synthetic procedures.

Photochemical and Electrochemical Methods for Ring Closure

The formation of spirocyclic systems through photochemical and electrochemical methods represents an advanced frontier in synthetic organic chemistry. These techniques utilize light or electrical current, respectively, to induce pericyclic reactions, specifically electrocyclic ring closures, offering alternative energy sources to traditional thermal conditions. wikipedia.org While specific applications of these methods for the direct synthesis of this compound are not extensively documented, the underlying principles established for other spirocyclic and heterocyclic systems provide a conceptual framework for potential synthetic routes.

Photochemical Electrocyclization: Photochemical reactions are initiated by the absorption of ultraviolet light, which promotes a molecule from its highest occupied molecular orbital (HOMO) to its lowest unoccupied molecular orbital (LUMO). youtube.com This electronic excitation alters the orbital symmetry requirements for ring closure, as defined by the Woodward-Hoffmann rules. wikipedia.orgnih.gov For a given polyene system, a photochemical pathway will proceed with an opposite stereochemical outcome (conrotatory or disrotatory) compared to its thermal counterpart. youtube.commasterorganicchemistry.com

The application of this principle is well-documented in the photochromism of spiropyrans, which undergo reversible electrocyclic ring-opening and ring-closure reactions upon irradiation with light of different wavelengths. nih.gov For instance, the conversion of a colored, open-chain merocyanine (B1260669) form to a colorless, closed spiropyran involves a 6π-electron electrocyclization. Under photochemical conditions, this type of reaction typically proceeds through a conrotatory motion of the terminal groups of the conjugated system. masterorganicchemistry.com The robustness of such photochemical ring-closures can be high, with some reactions showing relative independence from solvent polarity and excitation wavelength. nih.gov

Table 1: General Principles of Photochemical vs. Thermal Electrocyclic Reactions

Number of π Electrons Reaction Type Allowed Mode of Rotation
4n (e.g., 4, 8) Thermal Conrotatory
4n (e.g., 4, 8) Photochemical Disrotatory
4n + 2 (e.g., 6, 10) Thermal Disrotatory
4n + 2 (e.g., 6, 10) Photochemical Conrotatory

This table summarizes the Woodward-Hoffmann rules for electrocyclic reactions. wikipedia.org

Electrochemical Methods: Electrochemical synthesis provides an alternative means of generating reactive intermediates to facilitate ring-closure reactions. By applying a potential, electrons can be added or removed from a substrate, forming radical ions whose reactivity can be harnessed for cyclization. acs.org In the context of spirocycles, electrochemical oxidation can trigger the ring-opening or closing of certain structures. For example, the electrochemical oxidation of a spiropyran to its radical cation can facilitate ring-opening to the merocyanine form, which can then be reversed. nih.govacs.org

The direct electrochemical ring closure to form a spiro-heterocycle would involve the generation of a radical intermediate or other reactive species that can undergo an intramolecular cyclization. This approach is advantageous as it can often be performed under mild conditions without the need for harsh reagents. acs.org For a hypothetical precursor to this compound, an electrochemical method could potentially involve the oxidation or reduction of a carefully designed acyclic precursor to initiate an intramolecular cyclization cascade, forming the spirocyclic core. However, specific studies detailing such a transformation for this particular scaffold remain a subject for future research. nih.govresearchgate.net

Catalyst-Free and Solvent-Free Methodologies

In alignment with the principles of green chemistry, significant efforts have been directed toward developing synthetic methodologies that minimize or eliminate the use of hazardous solvents and catalysts. These approaches not only reduce environmental impact but can also lead to simplified purification procedures, lower costs, and improved reaction efficiency.

Solvent-Free Synthesis: Solvent-free, or "neat," reaction conditions have emerged as a powerful strategy in the synthesis of heterocyclic compounds. Often facilitated by microwave irradiation, these methods can dramatically reduce reaction times and improve yields. While no specific catalyst-free and solvent-free synthesis of this compound has been reported, related methodologies for other spiro heterocycles highlight the potential of this approach.

One notable example is the pseudo four-component reaction to synthesize various spiro heterobicyclic rings. nih.govresearchgate.net In this method, an aldehyde, a urea (B33335) or thiourea, and a cyclic 1,3-dicarbonyl compound are reacted under solvent-free conditions using microwave irradiation. Although this particular study employed iodine as a catalyst, it underscores the feasibility of solvent-free conditions for complex multicomponent reactions that build spirocyclic frameworks. nih.govresearchgate.net The reactions were reported to proceed in excellent yields (75-85%). researchgate.net

Catalyst-Free Methodologies: Truly catalyst-free reactions are typically driven by thermal energy or other physical inputs like microwave irradiation or high pressure. The synthesis often relies on the inherent reactivity of the starting materials to undergo multicomponent or domino reactions that assemble the final product without catalytic assistance.

Research into green synthetic methods has produced examples of spirocycle synthesis that, while not entirely catalyst-free, move toward more benign catalytic systems under aqueous or solvent-free conditions. For instance, a five-component reaction to synthesize spiro compounds has been developed using microwave irradiation in water with a base catalyst, achieving high yields in short reaction times (5-30 minutes). utrgv.edu While this method uses a catalyst, its use of water as a solvent represents a significant step toward a greener process.

The development of a truly catalyst-free and solvent-free method for this compound would likely involve a multicomponent reaction of highly activated starting materials, potentially under microwave or thermal conditions, that are designed to spontaneously cyclize into the desired spirocyclic structure.

Table 2: Examples of Green Synthetic Approaches to Spiro Heterocycles

Reaction Type Starting Materials Conditions Catalyst Solvent Product Type Yield (%) Ref
Pseudo four-component Aldehyde, Urea/Thiourea, Cyclic 1,3-dicarbonyl Microwave Irradiation Iodine Solvent-Free Spiro heterobicyclic rings 75-85 nih.govresearchgate.net
Five-component 1,3-Diketone, Hydroxylamine, Activated methylene, Isatin, Ammonium acetate Microwave Irradiation (80°C, 5-30 min) DIPEA Water Spiro compounds High utrgv.edu
Knoevenagel/Michael/Cyclization Isatin, Malononitrile, Barbituric acid Microwave Irradiation Ionic Liquid Ethanol Spiro compounds 43-98 nih.govmdpi.com

This table presents data from studies on analogous spirocyclic systems, illustrating the trend toward greener synthetic conditions.

Structural Elucidation and Conformational Analysis of 1 Oxa 3,8 Diazaspiro 4.5 Decane Derivatives

Conformational Preferences of the 1-Oxa-3,8-diazaspiro[4.5]decane Ring System

Ring Puckering and Dihedral Angle Analysis

The non-planar nature of both the piperidine (B6355638) and tetrahydrofuran (B95107) rings leads to various puckered conformations. The puckering of these rings can be quantitatively described by endocyclic torsion angles (dihedral angles). For a six-membered ring like piperidine, the most common conformations are the chair, boat, and twist-boat forms. The five-membered tetrahydrofuran ring typically adopts envelope or twist conformations.

Table 1: Representative Dihedral Angles for Idealized Chair and Envelope Conformations

Ring SystemDihedral AngleIdealized Value (degrees)
Piperidine (Chair)C-C-C-C± 60
C-N-C-C± 60
Tetrahydrofuran (Envelope)C-C-C-C0 to ±40
C-O-C-C0 to ±40

Note: These are idealized values. Actual dihedral angles in this compound and its derivatives will vary depending on substitution and intermolecular interactions.

Influence of Spiro Junction on Ring Conformation

The presence of the spiro junction can lead to a distortion of the ideal chair conformation of the piperidine ring or the envelope/twist conformation of the tetrahydrofuran ring. In some substituted spirocyclic piperidines, a boat conformation has been observed and confirmed by X-ray analysis and DFT studies, which is a deviation from the typically more stable chair form. rsc.org This highlights the profound impact of the spirocyclic nature on the conformational landscape.

Preferred Conformations of Piperidine and Tetrahydrofuran Rings within the Scaffold

Piperidine Ring: In the absence of overriding steric interactions, the piperidine ring in a spiro[4.5]decane system is generally expected to adopt a chair conformation, as this minimizes both torsional and angle strain. However, the orientation of the substituents on the nitrogen atom (N8) and the carbon atoms of the ring will influence the equilibrium between different chair conformers and potentially favor other conformations like the twist-boat. For N-substituted piperidines, the substituent can adopt either an axial or equatorial position, with the equatorial position being generally favored to minimize 1,3-diaxial interactions.

Tetrahydrofuran Ring: The five-membered tetrahydrofuran ring is flexible and undergoes pseudorotation, a continuous interconversion between various envelope and twist conformations. The energy barrier for this pseudorotation is low. In the this compound system, the spiro fusion will likely restrict this pseudorotation, favoring specific puckered conformations. The nature and position of substituents on the tetrahydrofuran ring will further influence its preferred conformation.

Stereochemical Aspects of this compound

The three-dimensional structure of this compound gives rise to interesting stereochemical features, which are fundamental to its potential applications in asymmetric synthesis and pharmacology.

Chirality at the Spiro Carbon Center

The spiro carbon atom (C5) in this compound is a stereocenter if the substitution pattern on both rings is appropriate to render the molecule chiral. For the unsubstituted parent compound, the spiro carbon is not a stereocenter due to the presence of a plane of symmetry. However, substitution on either or both rings can break this symmetry, leading to the existence of enantiomers. For a spiro compound to be chiral, the two rings connected to the spiro atom must be non-superimposable on their mirror images. wikipedia.org

Stereoisomerism in Substituted this compound Analogues

Substitution on the this compound scaffold can lead to a variety of stereoisomers, including enantiomers and diastereomers. The presence of multiple stereocenters, including the spiro carbon and any substituted carbon or nitrogen atoms, increases the complexity of the stereochemical landscape.

For example, a substituent at the C2 position of the tetrahydrofuran ring and another at the C7 position of the piperidine ring would result in three stereocenters (C2, C5, and C7), potentially leading to 2^3 = 8 possible stereoisomers (four pairs of enantiomers). The relative and absolute configurations of these stereocenters will define the specific stereoisomer.

The stereochemical outcome of synthetic routes to these compounds is of great importance. Asymmetric synthesis and chiral resolution techniques are employed to obtain enantiomerically pure derivatives, which is often crucial for their biological activity. For instance, kinetic resolution of spirocyclic piperidines using chiral bases has been successfully applied to obtain highly enantioenriched products. rsc.org

Table 2: Possible Stereoisomers for a Disubstituted this compound Derivative

Substituent PositionsNumber of StereocentersMaximum Number of StereoisomersTypes of Isomerism
C22 (C2, C5)4 (2 pairs of enantiomers)Enantiomerism, Diastereomerism
C72 (C5, C7)4 (2 pairs of enantiomers)Enantiomerism, Diastereomerism
C2 and C73 (C2, C5, C7)8 (4 pairs of enantiomers)Enantiomerism, Diastereomerism

Note: The actual number of observable stereoisomers may be reduced due to symmetry or steric constraints.

Absolute Configuration Determination Methodologies

The unambiguous assignment of the absolute configuration of chiral centers within this compound derivatives is a critical step in understanding their stereochemistry-activity relationships. Various methodologies are employed to achieve this, often in a complementary fashion to ensure the reliability of the assignment.

One of the most definitive methods for determining absolute configuration is single-crystal X-ray diffraction , particularly when a chiral reference is incorporated into the crystal lattice or when anomalous dispersion effects can be accurately measured. For instance, the absolute configuration of (-)-2,8-dimethyl-3-methylene-1-oxa-8-azaspiro[4.5]decane was determined to be S through X-ray crystal structure analysis. nih.gov This technique provides a detailed three-dimensional map of the molecule, allowing for the direct visualization of the spatial arrangement of atoms.

In the absence of suitable crystals for X-ray analysis, chiroptical methods such as electronic circular dichroism (ECD) play a pivotal role. By comparing the experimentally measured ECD spectrum with that of a known standard or with theoretically calculated spectra, the absolute configuration can be inferred. For example, the absolute configuration of several psammaplysin derivatives, which contain a related spiro-isoxazoline core, was proposed based on the negative sign of their optical rotation and the similarity of their ECD spectra to that of psammaplysin A, which has a known 6R,7R-configuration. researchgate.net

Furthermore, Nuclear Magnetic Resonance (NMR) spectroscopy , particularly the Nuclear Overhauser Effect (NOE), can be a powerful tool for deducing the relative stereochemistry, which can then sometimes be correlated to the absolute configuration. In the case of (+)-N-((3S)-3-{[(4-methylphenyl)sulfonyl]amino}-1-oxaspiro[4.5]deca-6,9-dien-2,8-dion-7-yl) acetamide (B32628) and its benzamide (B126) analog, 1D-nOe experiments were crucial in confirming the relative stereochemistry. mdpi.com By observing the spatial proximity of specific protons, researchers could differentiate between possible diastereomers and, in conjunction with the known configuration of a starting material, deduce the absolute configuration of the spirocarbon. mdpi.com

Advanced Spectroscopic and Diffraction Techniques for Structural Characterization

A combination of advanced spectroscopic and diffraction techniques is indispensable for the comprehensive structural characterization of this compound scaffolds. These methods provide detailed information on stereochemistry, functional groups, and conformational preferences.

Multidimensional Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemistry

Multidimensional NMR spectroscopy is a cornerstone for elucidating the complex stereochemistry of this compound derivatives. Techniques such as COSY (Correlation Spectroscopy) , HSQC (Heteronuclear Single Quantum Coherence) , and HMBC (Heteronuclear Multiple Bond Correlation) are routinely used to establish the connectivity of atoms within the molecule.

For stereochemical assignments, NOESY (Nuclear Overhauser Effect Spectroscopy) and its 1D equivalent are particularly insightful. These experiments detect through-space interactions between protons that are in close proximity, providing crucial information about the relative configuration of stereocenters and the conformation of the rings. For example, in the study of certain spiro-lactones, the observation of a correlation between protons H10 and H3, and the absence of a correlation between H3 and H6, was key to confirming the correct diastereomeric structure. mdpi.com The intensity of the NOE signal is inversely proportional to the sixth power of the distance between the protons, making it a sensitive probe of internuclear distances up to approximately 5 Å. mdpi.com

Vibrational Spectroscopy (IR, Raman) for Functional Group and Conformation Studies

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides valuable information about the functional groups present in this compound derivatives and can also offer insights into their conformational properties.

IR spectroscopy is particularly useful for identifying characteristic stretching and bending vibrations of key functional groups. For instance, the presence of a carbonyl group in derivatives such as this compound-2,4-dione would be readily identified by a strong absorption band in the region of 1650-1800 cm⁻¹. Amine N-H stretching vibrations typically appear in the 3300-3500 cm⁻¹ region, while C-O-C stretching of the oxolane ring would be observed in the 1000-1300 cm⁻¹ range.

Raman spectroscopy , being complementary to IR, is particularly sensitive to non-polar bonds and can provide information on the skeletal vibrations of the spirocyclic system. Conformational changes can lead to shifts in the positions and intensities of vibrational bands in both IR and Raman spectra, although detailed conformational analysis often requires computational modeling to assign specific vibrational modes to different conformers.

Chiroptical Methods (Circular Dichroism, Optical Rotatory Dispersion) for Enantiomeric Purity

Chiroptical methods, namely Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD) , are essential for characterizing the enantiomeric purity and absolute configuration of chiral this compound derivatives.

CD spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. The resulting CD spectrum is highly sensitive to the stereochemical environment and can serve as a fingerprint for a particular enantiomer. As mentioned previously, the ECD spectra of irciniaplysins A-D were in good agreement with that of psammaplysin A, indicating they share the same absolute configuration at the spiro center. researchgate.net

ORD spectroscopy measures the rotation of the plane of polarized light as a function of wavelength. The sign of the optical rotation at a specific wavelength (e.g., the sodium D-line) can be used to distinguish between enantiomers, often denoted as (+) and (-). For example, the optical resolution of 2-ethyl-8-methyl-1-oxa-8-azaspiro[4.5]decan-3-one and 2,8-dimethyl-3-methylene-1-oxa-8-azaspiro[4.5]decane was performed, and the biological activity was found to reside preferentially in the (-)-isomers. nih.gov

These chiroptical techniques are not only crucial for assigning absolute configuration but are also invaluable for determining the enantiomeric excess (ee) of a sample, a critical parameter in the development of stereochemically pure compounds.

Single Crystal X-ray Diffraction Analysis of this compound Scaffolds

Single crystal X-ray diffraction stands as the gold standard for the unambiguous determination of the three-dimensional structure of crystalline this compound derivatives. This powerful technique provides precise atomic coordinates, bond lengths, bond angles, and torsional angles, offering a definitive picture of the molecule's conformation in the solid state.

A key application of this method is the unequivocal determination of absolute configuration, as demonstrated in the case of (-)-2,8-dimethyl-3-methylene-1-oxa-8-azaspiro[4.5]decane, which was assigned the S configuration. nih.gov The resulting crystal structure reveals the precise spatial arrangement of the oxolane and piperidine rings relative to each other, as well as the conformation of each ring.

While X-ray diffraction provides a static picture of the molecule in the crystalline state, the structural information obtained is invaluable for understanding its intrinsic stereochemical and conformational properties. These data can also be used to validate and benchmark computational models, which can then be used to explore the conformational landscape of the molecule in solution.

Below is a table summarizing the application of these advanced techniques to derivatives of the this compound scaffold and related structures.

TechniqueApplicationDerivative StudiedKey Findings
1D-nOe NMR Relative Stereochemistry(+)-N-((3S)-3-{[(4-methylphenyl)sulfonyl]amino}-1-oxaspiro[4.5]deca-6,9-dien-2,8-dion-7-yl) acetamideConfirmed the (R)-configuration of the spirocarbon by observing key proton correlations. mdpi.com
ECD Spectroscopy Absolute ConfigurationIrciniaplysins A-DThe 6R,7R-configuration was proposed based on the similarity of their ECD spectra to a known compound. researchgate.net
Optical Rotation Enantiomer Differentiation2-ethyl-8-methyl-1-oxa-8-azaspiro[4.5]decan-3-oneThe (-) isomer was found to be the more active enantiomer. nih.gov
Single Crystal X-ray Diffraction Absolute Configuration(-)-2,8-dimethyl-3-methylene-1-oxa-8-azaspiro[4.5]decaneThe absolute configuration was definitively determined to be S. nih.gov

A Deep Dive into the Computational and Theoretical Scrutiny of this compound

While comprehensive computational studies specifically targeting this compound are not extensively documented in publicly available literature, the methodologies for such analyses are well-established. The chemical scaffold of diazaspiro[4.5]decane is a recurring motif in medicinal chemistry, valued for its three-dimensional structure that allows for precise spatial orientation of functional groups. This article explores the principal computational techniques used to investigate the electronic structure, reactivity, and biomolecular interactions of this compound, drawing insights from research on structurally analogous spirocyclic systems.

Biological Target Engagement and Structure Activity Relationship Sar of 1 Oxa 3,8 Diazaspiro 4.5 Decane Analogues

Design Principles for 1-Oxa-3,8-diazaspiro[4.5]decane Chemical Libraries

The successful development of this compound-based ligands relies on strategic approaches to chemical library design, balancing the exploration of chemical space with focused optimization for specific biological targets.

Diversity-Oriented Synthesis (DOS) Strategies

While specific Diversity-Oriented Synthesis (DOS) campaigns for this compound are not extensively documented in publicly available literature, the principles of DOS are highly applicable to this scaffold. DOS aims to generate structurally diverse molecules from a common starting material through various reaction pathways. For spirocyclic systems like the this compound, this could involve:

Build/Couple/Pair Strategies: This approach would involve the synthesis of building blocks that can be coupled and subsequently cyclized to form the spirocyclic core. Variation in the building blocks would introduce diversity at multiple positions of the final molecule.

Scaffold Remodeling: Starting with a pre-formed this compound core, various chemical transformations could be employed to modify the scaffold itself, such as ring-opening, ring-expansion, or the introduction of additional functional groups. This allows for the exploration of diverse chemical space around the central spirocyclic motif.

The inherent three-dimensionality of the this compound scaffold makes it an excellent candidate for DOS, as it allows for the creation of libraries with a high degree of spatial complexity, which is often beneficial for targeting complex biological macromolecules.

Focused Library Design for Specific Target Classes

In contrast to the broad exploration of DOS, focused library design aims to synthesize compounds with a higher probability of interacting with a specific biological target or target family, such as G Protein-Coupled Receptors (GPCRs). For this compound analogues, this involves incorporating pharmacophoric elements known to be important for binding to specific receptors.

Key strategies include:

Privileged Substructure Approach: The this compound core itself can be considered a privileged structure for certain CNS targets. Focused libraries are often built around such scaffolds, with diversity introduced at specific positions to fine-tune activity and selectivity.

Bioisosteric Replacement: Modifications to the core structure, such as replacing the oxygen atom with other heteroatoms or altering the substitution pattern on the rings, can be systematically explored to understand the impact on biological activity.

Structure-Based Design: Where structural information of the target receptor is available, computational modeling can guide the design of focused libraries. Docking studies can predict the binding modes of virtual compounds, allowing for the prioritization of synthetic targets with the highest predicted affinity and selectivity. Commercial vendors of screening compounds often provide GPCR-focused libraries that contain a diverse range of scaffolds, including spirocyclic systems, designed using these principles. lifechemicals.com

Ligand Binding Studies with Receptor Systems

The therapeutic potential of this compound analogues is determined by their interaction with specific biological targets. Ligand binding studies are crucial for quantifying the affinity of these compounds for their intended receptors and for understanding their selectivity profiles.

G Protein-Coupled Receptors (GPCRs): Serotonin (B10506), Dopamine (B1211576), Adrenergic Receptor Subtypes

Adrenergic Receptors: A study by Carroll et al. investigated a series of 8-substituted 1-oxa-3,8-diazaspiro[4.5]decan-2-ones for their antihypertensive activity, which is often mediated by adrenergic receptors. nih.gov Two compounds, 8-[2-(3-indolyl)ethyl]-1-oxa-3,8-diazaspiro[4.5]-decan-2-one (Compound 8) and 3-methyl-8-[2-(1,4-benzodioxan-2-yl)-2-hydroxyethyl]-1-oxa-3,8-diazaspiro[4.5]decan-2-one (Compound 29), were identified as alpha-adrenergic blockers. nih.gov Compound 29 was found to be a primary antagonist of the α2-adrenoceptor, whereas Compound 8 showed a preference for the α1-adrenoceptor. nih.gov The substitution at the 8-position of the spirocyclic core was shown to be a key determinant of activity, with the 4-ethyl substituted 8-[2-(3-indolyl)ethyl] derivative being the most active in the series for lowering blood pressure in spontaneously hypertensive rats. nih.gov

CompoundSubstitution at Position 8Adrenergic Receptor Activity
8 2-(3-indolyl)ethylα1-adrenoceptor antagonist preference
29 2-(1,4-benzodioxan-2-yl)-2-hydroxyethyl (with a methyl group at position 3)Primarily α2-adrenoceptor antagonist

Serotonin and Dopamine Receptors: Direct binding data for this compound analogues at serotonin and dopamine receptors is sparse in the literature. However, studies on structurally related diazaspiro alkanes have demonstrated their potential as dopamine D3 receptor antagonists. nih.gov This suggests that the diazaspiro core can serve as a suitable scaffold for targeting dopaminergic systems. Furthermore, research on related spirocyclic systems, such as 1-oxa-4-thiaspiro- and 1,4-dithiaspiro[4.5]decane derivatives, has identified potent and selective 5-HT1A receptor agonists. nih.gov This indicates that with appropriate structural modifications, the this compound scaffold could also be tailored to target serotonin receptors.

Ion Channels: Ligand-Gated and Voltage-Gated Channels

A significant finding in the exploration of this compound analogues is their potent inhibitory effect on neural calcium uptake. A study by Toth et al. synthesized a series of novel 1-oxa-3,8-diazaspiro[4.5]decan-2-one derivatives and evaluated their in vitro inhibitory action on 45Ca-uptake into cerebrocortical synaptosomes. lookchem.com The beneficial effects of these compounds in models of brain edema were suggested to be related to their actions on intracellular Ca2+ and Na+ movements. lookchem.com

One of the most active compounds, designated RGH-2716 (also known as TDN-345), was selected for further preclinical development. lookchem.com The pharmacological profile of these novel 1-oxa-3,8-diazaspiro[4.5]decan-2-one derivatives appeared to be distinct from that of known Ca2+-antagonists like flunarizine (B1672889) or nimodipine, and the Na+-channel blocker phenytoin. lookchem.com This suggests a potentially novel mechanism of action at the level of ion channels.

Detailed electrophysiological studies on specific ligand-gated and voltage-gated ion channels for this class of compounds are not extensively reported, representing an area for future investigation.

Neurotransmitter Transporters: Serotonin, Norepinephrine (B1679862), Dopamine Transporters

There is currently a lack of publicly available research data on the direct interaction of this compound analogues with serotonin (SERT), norepinephrine (NET), and dopamine (DAT) transporters. The structural features of some of the synthesized analogues, particularly those with arylethyl substituents at the 8-position, bear some resemblance to pharmacophores known to interact with monoamine transporters. However, without experimental data, any potential activity in this area remains speculative. The investigation of this compound class for its ability to modulate neurotransmitter reuptake could be a promising avenue for future research.

Enzyme Inhibition and Modulation Studies

Currently, there is limited specific information available in the scientific literature regarding the direct inhibitory or modulatory effects of this compound analogues on monoamine oxidase A (MAO-A) and monoamine oxidase B (MAO-B).

Detailed studies focusing on the interaction between this compound derivatives and various phosphodiesterase (PDE) isoforms are not extensively reported in the available research.

While direct kinase inhibition data is not prominent, research has shown that analogues of this compound exhibit significant modulatory effects on other important biological targets, including G-protein coupled receptors and ion channels.

A notable area of investigation has been their activity as antihypertensive agents. A series of 43 novel 1-oxa-3,8-diazaspiro[4.5]decan-2-ones were synthesized and screened for this purpose. nih.gov These compounds were found to act as α-adrenergic blockers. nih.gov Specifically, examination of select derivatives in canine models revealed distinct selectivity profiles. For instance, 8-[2-(3-indolyl)ethyl]-1-oxa-3,8-diazaspiro[4.5]-decan-2-one was identified as being more selective for the α1-adrenoceptor, whereas 3-methyl-8-[2-(1,4-benzodioxan-2-yl)-2-hydroxyethyl]-1-oxa-3,8-diazaspiro nih.govmdpi.comdecan-2-one was primarily an α2-adrenoceptor antagonist. nih.gov Despite being designed as potential mixed α- and β-adrenergic receptor blockers, the tested compounds did not demonstrate any β-adrenergic blocking activity. nih.gov

Furthermore, other research has identified that derivatives of 1-oxa-3,8-diazaspiro[4.5]decan-2-one possess a potent inhibitory effect on neural calcium (Ca²⁺) uptake. lookchem.com The pharmacological profile of these compounds appears to be distinct from that of established Ca²⁺-antagonists like flunarizine and nimodipine, as well as the Na⁺-channel blocker phenytoin. lookchem.com This suggests a novel mechanism of action on intracellular Ca²⁺ and Na⁺ movements. lookchem.com One of the most active compounds from this series, designated RGH-2716 or TDN-345, has undergone preclinical development. lookchem.com

Structure-Activity Relationship (SAR) of this compound Derivatives

The biological activity of this compound derivatives is highly dependent on the nature and position of substituents on the spirocyclic framework.

Systematic modifications of the 1-oxa-3,8-diazaspiro[4.5]decan-2-one scaffold have provided key insights into the structure-activity relationships governing their antihypertensive effects. For a series of compounds with an 8-[2-(3-indolyl)ethyl] substituent, substitutions at the 4-position of the spirocycle were found to be critical for activity. The antihypertensive activity was maximized when a 4-ethyl group was present. nih.gov

The table below summarizes the impact of substitutions at the 4-position on the antihypertensive activity of 8-[2-(3-indolyl)ethyl]-1-oxa-3,8-diazaspiro[4.5]decan-2-one derivatives.

Compound Substitution at 4-Position Relative Antihypertensive Activity
Derivative 1EthylMaximum Activity nih.gov
Other DerivativesOther substitutionsLess Active

Data sourced from a study on spontaneous hypertensive rats. nih.gov

Further studies revealed that the nature of the substituent at the 8-position also significantly influences the biological activity. For instance, compounds with an 8-[3-(2-methoxyphenoxy)-2-hydroxypropyl] group were found to be less active than their counterparts bearing an 8-[2-(1,4-benzodioxan-2-yl)-2-hydroxyethyl] moiety. nih.gov

The table below illustrates the adrenergic receptor selectivity based on substitutions at the 3 and 8-positions.

Compound Substitution at 3-Position Substitution at 8-Position Primary Adrenergic Receptor Target
8Unsubstituted2-(3-indolyl)ethylα1-adrenoceptor antagonist nih.gov
29Methyl2-(1,4-benzodioxan-2-yl)-2-hydroxyethylα2-adrenoceptor antagonist nih.gov

Data based on studies in dogs. nih.gov

While comprehensive studies on ring size variations of the core this compound are not extensively detailed, research on related spirocyclic systems provides some insights. For example, in the isomeric 1-oxa-2,8-diazaspiro[4.5]decan-3-one series, alterations to the substituent on the N2 nitrogen atom were shown to increase the selectivity for M1 over M2 muscarinic receptors, although this often led to a decrease in agonist activity. nih.gov Swapping the oxygen atom at the 1-position for a basic nitrogen atom to create a 1,2,8-triazaspiro[4.5]decan-3-one resulted in a significant loss of affinity for M1 receptors, suggesting the oxygen or a carbonyl group at this position is crucial for binding. nih.gov This highlights the sensitivity of the biological activity of such spiro-compounds to subtle changes in their heterocyclic core.

Conformational Flexibility and Its Direct Role in Ligand-Target Interactions

The spirocyclic nature of the this compound scaffold inherently limits conformational flexibility. This structural rigidity is a cornerstone of its interaction with biological targets. By pre-organizing the pharmacophoric elements into a specific three-dimensional arrangement, the entropic cost of binding to a receptor is minimized. This can lead to more potent and selective ligands.

The complex structure of derivatives, such as those featuring a spiro center connecting a lactone and another ring, presents a defined architecture for biological interactions. ontosight.ai For instance, in the case of 1-oxa-8-azaspiro[4.5]decane analogues, which are closely related, the absolute configuration of the molecule has been shown to be critical for activity. The determination of the absolute configuration of (-)-2,8-dimethyl-3-methylene-1-oxa-8-azaspiro[4.5]decane as 'S' through X-ray crystal structure analysis highlighted that M1 muscarinic agonist activity resided preferentially in this specific stereoisomer. nih.gov This underscores how the fixed spatial orientation of substituents, dictated by the rigid spiro core, directly influences ligand-target recognition and subsequent biological response.

Exploration of Functional Group Contributions to SAR

Structure-activity relationship (SAR) studies on analogues of this compound have provided valuable insights into how different functional groups influence biological activity.

For a series of 1-oxa-3,8-diazaspiro[4.5]decan-2-ones developed as potential antihypertensive agents, substitutions at the 8-position were crucial. nih.gov These compounds were designed as alpha-adrenergic blockers. nih.gov SAR exploration revealed that for 8-[2-(3-indolyl)ethyl] derivatives, activity was maximal with a 4-ethyl substitution. nih.gov Another series within this study, 8-[2-(1,4-benzodioxan-2-yl)-2-hydroxyethyl] analogues, also demonstrated that substitutions significantly impact their pharmacological profile, with compound 29 (3-methyl-8-[2-(1,4-benzodioxan-2-yl)-2-hydroxyethyl]-1-oxa-3,8-diazaspiro ontosight.airesearchgate.netdecan-2-one) emerging as a primary alpha-2 adrenoceptor antagonist. nih.gov In contrast, compound 8 (8-[2-(3-indolyl)ethyl]-1-oxa-3,8-diazaspiro[4.5]-decan-2-one) was more selective for alpha-1 adrenoceptors. nih.gov

In a different therapeutic area, systematic modifications of 2,8-dimethyl-1-oxa-8-azaspiro[4.5]decan-3-one (17 ), an M1 muscarinic agonist, led to compounds with preferential affinity for M1 over M2 receptors. nih.gov Key modifications included:

2-ethyl analogue (18)

3-methylene analogue (29)

3-dithioketal analogues (26, 28)

3-oxime analogue (37)

In Vitro Pharmacological Characterization of this compound Ligands

The in vitro pharmacological evaluation of ligands based on the this compound scaffold is essential to determine their affinity, potency, and functional effects at their respective biological targets.

Radioligand Binding Assays for Receptor Occupancy and Affinity

Radioligand binding assays are a fundamental tool for quantifying the affinity of a ligand for a specific receptor. These assays measure the displacement of a radiolabeled ligand by the test compound, allowing for the determination of the inhibitory constant (Kᵢ).

Several studies on close analogues of this compound have utilized this technique. For example, a series of 1-oxa-8-azaspiro[4.5]decane derivatives were evaluated for their affinity to sigma-1 (σ₁) and sigma-2 (σ₂) receptors. All tested ligands showed nanomolar affinity for σ₁ receptors, with Kᵢ values ranging from 0.47 to 12.1 nM. nih.gov Similarly, derivatives of 1,3,8-triazaspiro[4.5]decane-2,4-dione were found to bind to the delta-opioid receptor (DOR) with submicromolar affinity. nih.gov

Compound ScaffoldTarget ReceptorKᵢ (nM)Selectivity
1-Oxa-8-azaspiro[4.5]decane derivativesSigma-1 (σ₁)0.47 - 12.1 nih.govModerate (2-44 fold over σ₂) nih.gov
1,3,8-Triazaspiro[4.5]decane-2,4-dione derivativesDelta-Opioid Receptor (DOR)Submicromolar nih.govSelective over MOR, KOR researchgate.netnih.gov
1-Oxa-8-azaspiro[4.5]decane analoguesMuscarinic M1/M2Not specifiedPreferential for M1 in some analogues nih.gov

This table summarizes receptor binding affinity data for analogues of this compound.

Fluorescence-Based and Label-Free Assays for Target Engagement

Modern drug discovery often employs fluorescence-based and label-free technologies to measure target engagement in real-time and in more physiologically relevant settings. Label-free methods, for instance, detect binding events by measuring changes in physical properties like mass or refractive index on a sensor surface, eliminating the need for labels that might interfere with binding. chemrxiv.org

While specific data on the use of fluorescence resonance energy transfer (FRET) or surface plasmon resonance (SPR) for this compound itself is limited in the provided results, related assay types have been used for its analogues. For instance, the PathHunter assay, a chemiluminescence-based method, was used to measure β-arrestin 2 recruitment for 1,3,8-triazaspiro[4.5]decane-2,4-dione derivatives, providing insight into their functional selectivity and potential for G-protein bias. nih.gov This type of assay is crucial for understanding the downstream consequences of receptor binding.

Functional Assays for Receptor Activation or Inhibition (e.g., cAMP Accumulation, Calcium Flux)

Functional assays are critical to determine whether a ligand acts as an agonist (activator) or antagonist (inhibitor) at its target receptor. These assays measure downstream signaling events following receptor binding.

cAMP Accumulation: For G-protein coupled receptors (GPCRs) that couple to Gᵢ/ₒ proteins, agonist activation leads to an inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. A cAMP GloSensor assay was used to characterize 1,3,8-triazaspiro[4.5]decane-2,4-dione derivatives. The compounds were found to be agonists at the DOR, potently inhibiting forskolin-induced cAMP production. nih.gov

Phosphoinositide Hydrolysis: For GPCRs that couple to Gᵩ/₁₁ proteins, activation stimulates phospholipase C, leading to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP₂) and subsequent signaling cascades. For M1 muscarinic receptor agonists based on the 1-oxa-8-azaspiro[4.5]decane skeleton, functional activity was confirmed by measuring the stimulation of phosphoinositide hydrolysis in rat hippocampal slices. nih.gov Only two compounds, 18 and 29 , were able to elicit this response, indicating they were partial agonists. nih.gov

Adrenoceptor Antagonism: The functional effect of 1-oxa-3,8-diazaspiro[4.5]decan-2-one derivatives was confirmed in dogs, where compounds 8 and 29 were shown to be alpha-adrenergic blockers. nih.gov

Compound ScaffoldTargetFunctional AssayOutcome
1,3,8-Triazaspiro[4.5]decane-2,4-dioneDORcAMP GloSensorAgonist (inhibition of cAMP) nih.gov
1-Oxa-8-azaspiro[4.5]decaneM1 MuscarinicPhosphoinositide HydrolysisPartial Agonist nih.gov
1-Oxa-3,8-diazaspiro[4.5]decan-2-oneAlpha-1/Alpha-2 AdrenoceptorAdrenergic BlockadeAntagonist nih.gov

This table summarizes the functional activity of this compound analogues in various in vitro assays.

Enzyme Activity Assays and Inhibition Kinetics

Based on the available search results, there is no specific information regarding the evaluation of this compound derivatives in enzyme activity assays or studies detailing their enzyme inhibition kinetics. The primary focus of the cited research has been on their interaction with receptors, particularly GPCRs and sigma receptors.

Potential Applications and Future Research Directions for 1 Oxa 3,8 Diazaspiro 4.5 Decane

1-Oxa-3,8-diazaspiro[4.5]decane as a Template for Molecular Probe Development

The this compound scaffold serves as a foundational template for developing sophisticated molecular probes. Its spirocyclic nature imparts a conformationally restricted framework, which is an advantageous feature for designing molecules that can interact with biological targets with high specificity. The core structure contains two nitrogen atoms, at positions 3 and 8, and an oxygen atom, all of which provide chemically active sites for modification. This inherent tunability is crucial for the development of targeted probes.

Research has demonstrated that a variety of functional groups can be attached to this scaffold. For instance, derivatives have been synthesized with complex substituents like a 4-chlorophenyl group attached via an ethyl chain, a cyclohexyl group, and additional functionalities on the core ring system. researchgate.net This adaptability allows for the systematic alteration of a probe's properties to optimize it for specific biological investigations.

Fluorescent and Radiolabeled Probes for Biological Research

The development of fluorescent and radiolabeled probes is a promising application for the this compound scaffold. By chemically linking fluorophores (fluorescent molecules) or chelating agents for radioactive isotopes to the nitrogen atoms at the N3 or N8 positions, this scaffold can be transformed into a powerful imaging agent. Such probes would enable researchers to visualize and track biological processes in real-time within cells and living organisms.

While specific fluorescent probes based on this exact scaffold are emerging, the principle has been successfully demonstrated with structurally related compounds. For example, derivatives of the similar 1-oxa-8-azaspiro[4.5]decane have been radiolabeled with Fluorine-18 to create positron emission tomography (PET) imaging agents for mapping sigma-1 receptors in the brain. researchgate.netnih.gov This success suggests a clear path forward for developing analogous probes from the this compound core. A notable example is the synthesis of a derivative containing a phenothiazine (B1677639) group, which is inherently fluorescent, highlighting the potential for creating probes for fluorescence-based assays. uni.lu

Affinity Probes for Target Identification and Validation

Affinity probes are essential tools for identifying the specific biological targets of a bioactive compound. These probes are designed by attaching a reactive group or a purification tag (such as biotin) to the core molecule. The resulting probe can then bind to its cellular target, which can subsequently be isolated and identified.

The this compound scaffold is an ideal candidate for this purpose. Studies have shown that derivatives of this scaffold exhibit biological activities, including antihypertensive effects by acting as alpha-adrenergic blockers. nih.gov This confirmed biological activity implies the existence of specific protein targets. By introducing a photoreactive group or a "click chemistry" handle onto a known bioactive derivative, researchers could create affinity probes to covalently label and identify these target proteins, thereby validating their role in the observed biological effect.

Role in Combinatorial Chemistry and High-Throughput Screening Library Design

The this compound scaffold is exceptionally well-suited for combinatorial chemistry and the design of compound libraries for high-throughput screening (HTS). HTS allows for the rapid testing of thousands of chemical compounds to identify "hits" with desired biological activity. The value of a scaffold in this context is determined by its ability to be easily and systematically modified to generate a large and diverse set of related molecules.

The two distinct nitrogen atoms in the this compound core provide ideal handles for combinatorial diversification. nih.gov A foundational patent describes the synthesis of a wide array of these compounds, showcasing the attachment of various substituents at the nitrogen positions. google.com PubChem, a public chemical database, lists numerous examples of this diversity, with different alkyl and aryl groups at the N3 and N8 positions, as well as modifications to the oxazolidinone ring. uni.luuni.luuni.lu This demonstrates the potential for creating extensive libraries of this compound derivatives, which can be screened to discover novel bioactive molecules for a wide range of biological targets. The successful identification of novel opioid receptor agonists from screening libraries of other spiro-compounds further validates this as a powerful discovery strategy. nih.gov

Development of Advanced Analytical Standards and Reference Materials Utilizing the Scaffold

As research into this compound and its derivatives progresses, the need for high-purity analytical standards and reference materials will become paramount. These standards are critical for ensuring the accuracy and reproducibility of experimental results, a cornerstone of scientific research and drug development.

The unsubstituted parent compound, 1-Oxa-3,8-diazaspiro[4.5]decan-2-one, which is commercially available, can serve as a primary reference standard. sinowachem.com Furthermore, specific, stable derivatives that are identified as particularly potent or selective in biological assays will also need to be synthesized in high purity to act as reference materials. These standards are essential for a variety of analytical techniques, including high-performance liquid chromatography (HPLC), gas chromatography (GC), nuclear magnetic resonance (NMR) spectroscopy, and mass spectrometry (MS), allowing for accurate quantification and identification in complex biological samples.

Emerging Methodologies for Expanding this compound Chemical Diversity

Expanding the chemical diversity of the this compound scaffold is key to unlocking its full potential. While foundational synthetic routes exist, modern synthetic methodologies offer new avenues for creating novel analogues. google.com

One major area of opportunity is the use of parallel synthesis techniques to rapidly generate large combinatorial libraries, as discussed previously. Another emerging area is late-stage functionalization, where complex molecules are modified in the final steps of a synthesis. This approach allows for the efficient creation of a wide range of analogues from a common, advanced intermediate, which can accelerate the exploration of structure-activity relationships (SAR). Research on related oxa-azaspirocycles has demonstrated the use of advanced catalytic methods, such as gold and palladium relay catalysis, to construct the spirocyclic core under mild conditions. researchgate.net Applying similar innovative strategies to the this compound scaffold could significantly broaden the accessible chemical space and lead to the discovery of derivatives with enhanced properties.

Future Perspectives in Rational Design of this compound-Based Research Tools

The future of developing research tools based on the this compound scaffold lies in the convergence of computational modeling and synthetic chemistry. Rational design, guided by computational predictions, can significantly streamline the discovery process.

By using the known three-dimensional structures of existing derivatives, researchers can build computational models to predict how new, hypothetical analogues might bind to specific biological targets, such as enzymes or G-protein coupled receptors. nih.govontosight.ai This in silico screening allows for the prioritization of compounds that are most likely to be active, focusing synthetic efforts on the most promising candidates. This approach has proven successful for other spirocyclic scaffolds in identifying new drug candidates. nih.gov The ultimate goal is to leverage the unique and rigid structure of the this compound scaffold to rationally design and synthesize highly potent and selective research tools for biological imaging, target identification, and as lead compounds for future therapeutic development.

Data Tables

Table 1: Potential Molecular Probes Based on the this compound Scaffold

Probe Type Potential Application Design Strategy Supporting Rationale
Fluorescent Probe Real-time imaging of biological targets Attachment of a fluorophore (e.g., a phenothiazine derivative) to the N8 position of the scaffold. The scaffold allows for chemical modification, and related spirocycles have been successfully functionalized for imaging purposes. researchgate.netnih.govuni.lu
Radiolabeled Probe (PET) In vivo imaging of receptor distribution Labeling of a derivative with a positron-emitting isotope like ¹⁸F at a suitable position on an N8-substituent. Derivatives show biological activity at specific receptors; related scaffolds have been successfully radiolabeled for PET imaging. researchgate.netnih.gov

| Affinity Probe | Identification and validation of protein targets | Incorporation of a photoreactive group or a biotin (B1667282) tag onto a bioactive derivative. | The known bioactivity of derivatives implies the existence of specific targets that can be isolated and identified using such probes. nih.gov |

Table 2: Chemical Compounds Mentioned in this Article

Compound Name Core Scaffold
This compound This compound
1-Oxa-3,8-diazaspiro[4.5]decan-2-one This compound
8-[3-(2-chlorophenothiazin-10-yl)propyl]-3-methyl-1-oxa-3,8-diazaspiro[4.5]decane-2,4-dione This compound
8-[2-(3-indolyl)ethyl]-1-oxa-3,8-diazaspiro[4.5]-decan-2-one This compound
3-methyl-8-[2-(1,4-benzodioxan-2-yl)-2-hydroxyethyl]-1-oxa-3,8-diazaspiro[4.5]decan-2-one This compound
8-[2-(4-chlorophenyl)ethyl]-3-ethyl-4-methylidene-1-oxa-3,8-diazaspiro[4.5]decan-2-one This compound
8-[4,4-bis(4-fluorophenyl)butyl]-4-methylidene-3-naphthalen-1-yl-1-oxa-3,8-diazaspiro[4.5]decan-2-one This compound
3-cyclohexyl-8-[2-(4-fluorophenyl)ethyl]-4-methylidene-1-oxa-3,8-diazaspiro[4.5]decan-2-one This compound
1-Oxa-8-azaspiro[4.5]decane 1-Oxa-8-azaspiro[4.5]decane
1,3,8-Triazaspiro[4.5]decane-2,4-dione 1,3,8-Triazaspiro[4.5]decane
Biotin -

Interdisciplinary Research Avenues for this compound Scaffold Exploration

The versatility of the this compound scaffold lends itself to a multitude of interdisciplinary research applications, bridging the fields of medicinal chemistry, materials science, and catalysis. The inherent structural features of this spirocyclic system, including the presence of two nitrogen atoms and an oxygen atom, provide multiple points for functionalization, allowing for the fine-tuning of its physicochemical and biological properties.

Exploration of this scaffold has led to the synthesis of a variety of derivatives with promising activities. For instance, derivatives of 1-oxa-3,8-diazaspiro[4.5]decan-2-one and this compound-2,4-dione have been investigated for a range of therapeutic applications. These studies, while focused on specific derivatives, underscore the inherent potential of the core this compound framework.

Medicinal Chemistry and Drug Discovery

In the realm of medicinal chemistry, the this compound skeleton has served as a valuable template for the design of novel therapeutic agents. The ability to introduce diverse substituents at the 3 and 8 positions has allowed for the creation of libraries of compounds with a wide spectrum of biological activities.

Table 1: Investigated Therapeutic Applications of this compound Derivatives

Therapeutic AreaDerivative TypeObserved or Potential Activity
Central Nervous System Disorders 1-Oxa-3,8-diaza-spiro[4.5]decane-2,4-dioneTreatment of CNS disorders. google.com
Antiviral Agents 4-Butyl-1-oxa-3,8-diazaspiro[4.5]decane-2-onePotential as antiviral compounds. google.com
Eating Disorders 1-Oxa-3,8-diazaspiro[4.5]decan-2-one derivativesPotential for the treatment of eating disorders. google.com
Analgesic and Anti-inflammatory 1-Oxa-3,8-diaza-spiro[4.5]decan-2-onesAnalgesic, anti-inflammatory, and CNS depressant activity. google.com
Antiallergic and Psychotropic Agents 1-Oxa-3,8-diaza-spiro[4.5]decan-2-one compoundsPotential as antiallergic and psychotropic agents. google.com
Tachykinin NKa Receptor Antagonists 1-Oxa-3,8-diazaspiro[4.5]decan-2-onesAntagonism of tachykinin NKa receptors. google.com
Muscarinic Agonists 3-Ethyl-8-methyl-1-oxa-3,8-diazaspiro[4.5]decane-2,4-dionePotential as antidementia drugs. researchgate.net

Future research in this area could focus on the synthesis and evaluation of novel derivatives targeting a broader range of diseases. The unique three-dimensional structure of the spirocyclic system could be exploited to design highly selective ligands for various receptors and enzymes.

Materials Science and Chemical Sensing

The structural rigidity and functional group accessibility of the this compound scaffold make it an interesting candidate for applications in materials science. The nitrogen atoms can act as coordination sites for metal ions, opening up possibilities for the development of novel coordination polymers and metal-organic frameworks (MOFs). These materials could exhibit interesting properties such as porosity, catalysis, and luminescence, with potential applications in gas storage, separation, and chemical sensing.

Further research could explore the incorporation of the this compound unit into polymer backbones to create new materials with tailored thermal and mechanical properties. Additionally, the development of fluorescent derivatives could lead to the creation of chemosensors for the detection of specific analytes.

Catalysis and Synthesis

The chiral nature of many this compound derivatives suggests their potential use as ligands in asymmetric catalysis. The defined spatial arrangement of the nitrogen and oxygen atoms could be utilized to create a chiral environment around a metal center, enabling the stereoselective synthesis of valuable organic compounds.

Future investigations could focus on the design and synthesis of new chiral ligands based on the this compound scaffold and their application in a variety of asymmetric transformations, such as hydrogenations, oxidations, and carbon-carbon bond-forming reactions. The development of efficient and highly selective catalysts based on this scaffold would be a significant contribution to the field of organic synthesis.

Q & A

Q. What are the common synthetic routes for 1-Oxa-3,8-diazaspiro[4.5]decane and its derivatives?

The synthesis typically involves multi-step reactions with careful control of reagents and conditions. For example, analogous spiro compounds like 8-Oxa-1,4-dithiaspiro[4.5]dekan are synthesized via acid-catalyzed cyclization of tetrahydrofuran derivatives with thiols, followed by purification using solvent extraction and washing steps (e.g., BF3·OEt2 as a catalyst) . Another approach involves three-component condensation reactions using aldehydes and nitriles, which can yield structurally diverse spiro frameworks . Key steps include monitoring reaction progress via TLC, optimizing stoichiometry, and characterizing intermediates using NMR and mass spectrometry (MS) .

Q. How is the structural integrity of this compound validated experimentally?

Structural validation relies on spectroscopic and crystallographic methods:

  • NMR : 1H and 13C NMR identify proton environments and carbon connectivity, distinguishing spiro junctions and substituent effects .
  • MS : High-resolution MS confirms molecular weight and fragmentation patterns .
  • X-ray crystallography : Resolves bond angles, ring conformations, and stereochemistry, as demonstrated for related spiro compounds like (2S,3R,4R,5S)-3,4-O-isopropylidene-2-methyl-1-oxa-6,9-diazaspiro[4.5]decane-7,10-dione .

Q. What preliminary assays are used to evaluate the biological activity of this compound derivatives?

Derivatives are screened against target proteins (e.g., F1/FO-adenosine triphosphate synthase) using enzyme inhibition assays. Activity is quantified via IC50 values, and statistical validation is performed using one-way ANOVA with post-hoc tests (e.g., GraphPad Prism) to ensure reproducibility . Dose-response curves and positive/negative controls are critical for interpreting efficacy .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve the yield of this compound synthesis?

Key variables include:

  • Catalyst selection : Lewis acids like BF3·OEt2 enhance cyclization efficiency .
  • Solvent polarity : Polar aprotic solvents (e.g., CH2Cl2) stabilize intermediates .
  • Temperature : Controlled exothermic reactions prevent side products (e.g., ice-bath conditions for bromination steps) .
    Factorial design experiments (e.g., varying catalyst concentration, temperature, and reaction time) can identify optimal parameters .

Q. What computational methods are employed to predict the reactivity and stability of this compound derivatives?

  • Density Functional Theory (DFT) : Models electronic properties, transition states, and regioselectivity in reactions (e.g., sulfur insertion in spirothietane derivatives) .
  • Molecular docking : Predicts binding affinities to biological targets (e.g., ATP synthase) .
  • Conformational analysis : Molecular dynamics simulations assess ring strain and substituent effects on stability .

Q. How do structural modifications influence the structure-activity relationship (SAR) of this compound?

  • Substituent effects : Adding ethyl or naphthyl groups (e.g., 4-ethyl-8-(1,2,3,4-tetrahydro-2-naphthyl)- derivatives) alters steric bulk and hydrophobicity, impacting target binding .
  • Spiro ring size : Varying ring systems (e.g., [4.5] vs. [5.5]) modulates conformational flexibility and bioactivity .
  • Electron-withdrawing/donating groups : Modify electronic density at reactive sites, affecting catalytic or inhibitory potency .

Q. What advanced techniques resolve contradictions in spectroscopic data for complex spiro compounds?

  • 2D NMR (COSY, HSQC, HMBC) : Resolves overlapping signals and assigns quaternary carbons in crowded spectra .
  • X-ray crystallography : Provides unambiguous proof of stereochemistry and ring junction geometry, addressing discrepancies in NMR-based assignments .
  • Isotopic labeling : Tracks reaction pathways and validates mechanistic hypotheses .

Q. How can multi-component reactions (MCRs) expand the diversity of this compound libraries?

MCRs, such as the condensation of trimethoxybenzene, isobutyraldehyde, and nitriles, enable rapid generation of derivatives with varied substituents . Automated high-throughput screening (HTS) and cheminformatics tools prioritize candidates for further study . Reaction optimization via Design of Experiments (DoE) minimizes trial-and-error approaches .

Methodological Considerations

  • Experimental design : Use factorial designs to systematically vary parameters (e.g., temperature, catalyst loading) and identify critical factors .
  • Data validation : Cross-validate spectroscopic findings with crystallographic data to avoid misinterpretation .
  • Safety protocols : Adhere to hazard controls (e.g., PPE, ventilation) when handling reactive intermediates or toxic byproducts .

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